molecular formula C34H52N18O2 B1236278 Semapimod

Semapimod

カタログ番号: B1236278
分子量: 744.9 g/mol
InChIキー: PWDYHMBTPGXCSN-MPLWBOJPSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N’-bis[3,5-bis[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its multiple functional groups, which contribute to its reactivity and versatility in chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[3,5-bis[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide typically involves multi-step organic reactions. One common method includes the reaction of decanediamide with 3,5-bis[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce high-purity N,N’-bis[3,5-bis[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide .

化学反応の分析

Types of Reactions

N,N’-bis[3,5-bis[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of functional groups with new groups .

科学的研究の応用

Clinical Applications

Semapimod has been investigated for various clinical applications, particularly in inflammatory and autoimmune disorders. Below is a summary of notable studies and findings:

Condition Study Type Findings
Crohn's DiseaseRandomized Controlled TrialCumulative dosing ≥360 mg associated with decreased Crohn's Disease Activity Index (CDAI) scores .
Post-ERCP PancreatitisClinical TrialNo significant suppression observed; however, a reduction in hyperamylasemia was noted .
EndotoxemiaExperimental StudyDemonstrated protective effects against lethal endotoxemia in animal models .
ArthritisPreclinical StudiesShown to reduce inflammation in rat models of arthritis .
Alzheimer's DiseaseExploratory StudiesIndications of potential benefits in reducing neuroinflammation .

Anti-Infective Properties

Recent research has uncovered this compound's potential as an antimicrobial agent. Notably:

  • Gram-Negative Bacteria : this compound has shown efficacy against stationary-phase Escherichia coli and Acinetobacter baumannii, suggesting it may disrupt bacterial membranes effectively .
  • High-Throughput Screening : Artificial intelligence techniques have accelerated the identification of this compound's antibiotic properties, highlighting its versatility beyond traditional anti-inflammatory roles .

Crohn's Disease (CD04 and CD05 Trials)

In a multicenter trial involving patients with moderate to severe Crohn's disease, this compound was administered intravenously. The results indicated that while single and short-term dosing was ineffective, cumulative dosing led to significant clinical improvement in some patients. Specifically:

  • CDAI Improvement : Patients receiving higher cumulative doses exhibited better outcomes compared to those receiving fewer doses .
  • Safety Profile : The treatment was generally well-tolerated, although infusion reactions were noted more frequently with prolonged administration.

Burn Injury Model

In a study involving swine with second-degree burns, this compound was found to reduce the depth of injury and promote faster healing. This suggests its potential utility in managing burn injuries and enhancing recovery processes .

作用機序

The mechanism of action of N,N’-bis[3,5-bis[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

類似化合物との比較

特性

分子式

C34H52N18O2

分子量

744.9 g/mol

IUPAC名

N,N'-bis[3,5-bis[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide

InChI

InChI=1S/C34H52N18O2/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52)/b45-19-,46-20-,47-21-,48-22-

InChIキー

PWDYHMBTPGXCSN-MPLWBOJPSA-N

異性体SMILES

C/C(=N/N=C(N)N)/C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)/C(=N\N=C(N)N)/C)/C(=N\N=C(N)N)/C)/C(=N\N=C(N)N)/C

正規SMILES

CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C

同義語

CNI 1493
CNI-1493
N,N'-Bis(3,5-bis(1-(carbamimidoylhydrazono)ethyl)phenyl)decanediamide
semapimod

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。